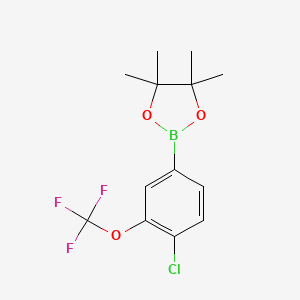
4-Chloro-3-(trifluoromethoxy)phenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-3-(trifluoromethoxy)phenylboronic acid pinacol ester” is a type of boronic acid ester. Boronic acids are valuable building blocks in organic synthesis . They are characterized by their physicochemical, structural, antimicrobial, and spectroscopic properties . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringClC1=C(C(F)(F)F)C=C(B2OC(C)(C)C(C)(C)O2)C=C1 . The molecular formula is C13H15BClF3O2 . Chemical Reactions Analysis
Boronic acids, including “this compound”, are commonly used in Suzuki–Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 306.52 g/mol . Other physical and chemical properties are not explicitly mentioned in the retrieved papers.科学的研究の応用
Advanced Material Synthesis
One significant application of compounds like 4-Chloro-3-(trifluoromethoxy)phenylboronic acid pinacol ester is in the synthesis of advanced materials, such as mixed chromophore perfluorocyclobutyl (PFCB) copolymers. These materials exhibit tailored light emission properties, high molecular weights, superb thermal stability, and excellent processability, making them suitable for a variety of optical and electronic applications. The copolymerization process allows for precise control over the emission spectrum, enabling the creation of materials with specific optical properties (Neilson et al., 2007).
Phosphorescence Studies
Another intriguing application is in the exploration of room-temperature phosphorescence (RTP) from arylboronic esters. Contrary to the common belief that phosphorescent organic molecules require heavy atoms, simple arylboronic esters have been discovered to exhibit RTP in the solid state at room temperature. This discovery opens new pathways for the development of organic phosphorescent materials without the need for heavy metals, which could have implications for safer, more sustainable luminescent materials (Shoji et al., 2017).
H2O2-Responsive Materials
The facile synthesis of H2O2-cleavable poly(ester-amide)s demonstrates another innovative application, where phenylboronic acid esters are incorporated into polymers that can degrade in response to hydrogen peroxide. This property is particularly beneficial for developing responsive drug delivery systems, where the release of therapeutic agents can be triggered by the presence of H2O2, a molecule commonly associated with inflammatory processes and disease states (Cui et al., 2017).
作用機序
Target of Action
The primary target of 4-Chloro-3-(trifluoromethoxy)phenylboronic acid pinacol ester, also known as 2-(4-chloro-3-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound acts as an organoboron reagent in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron group (from the compound) is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the synthesis of various organic compounds, including biologically active compounds .
Pharmacokinetics
It’s important to note that the kinetics of reactions involving boronic pinacol esters like this compound can be influenced by the substituents in the aromatic ring and the ph of the environment .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .
Action Environment
The action of this compound can be influenced by environmental factors such as the pH of the reaction environment . For instance, the rate of reactions involving boronic pinacol esters can be considerably accelerated at physiological pH . Therefore, these factors must be carefully controlled to ensure the efficacy and stability of the compound in its intended applications .
特性
IUPAC Name |
2-[4-chloro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)8-5-6-9(15)10(7-8)19-13(16,17)18/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISLQVXIWYBENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-6-{[4-({[4-(propionylamino)phenyl]sulfonyl}amino)phenyl]thio}nicotinamide](/img/structure/B2931907.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2931911.png)
![N-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-6-yl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B2931912.png)
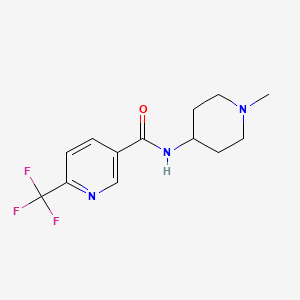
![2-{[3-(trifluoromethyl)phenyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2931916.png)
![5-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2931917.png)
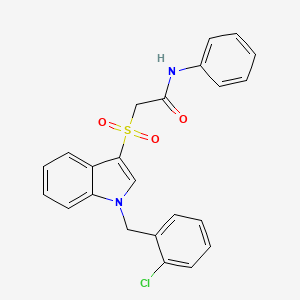
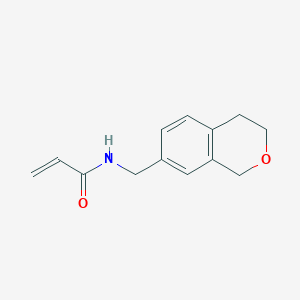
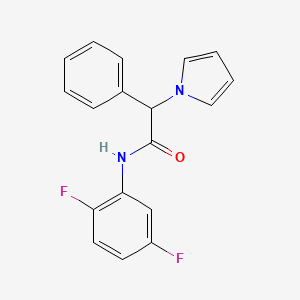
![2-[1-(6-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2931922.png)

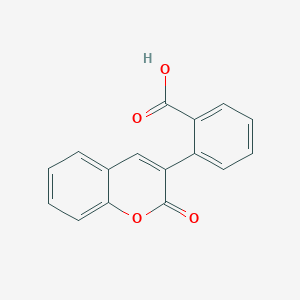
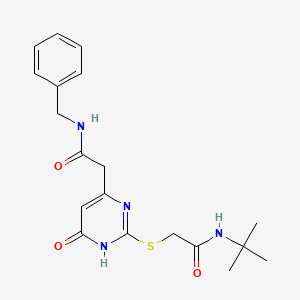
![(Z)-ethyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2931930.png)